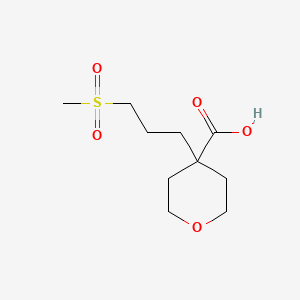

4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid

説明

4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid is a tetrahydropyran (oxane) derivative featuring a carboxylic acid group at the 4-position and a 3-methanesulfonylpropyl substituent. The methanesulfonyl (mesyl) group is a strongly electron-withdrawing moiety, which enhances the compound’s polarity and acidity compared to unsubstituted oxane-4-carboxylic acid (CAS 5337-03-1) .

特性

分子式 |

C10H18O5S |

|---|---|

分子量 |

250.31 g/mol |

IUPAC名 |

4-(3-methylsulfonylpropyl)oxane-4-carboxylic acid |

InChI |

InChI=1S/C10H18O5S/c1-16(13,14)8-2-3-10(9(11)12)4-6-15-7-5-10/h2-8H2,1H3,(H,11,12) |

InChIキー |

GMZFNEVVSAVXQL-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)CCCC1(CCOCC1)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid generally involves multi-step organic transformations starting from oxane derivatives. Key steps include:

Formation of the Oxane Ring: This step typically involves cyclization of diols or epoxides under acidic conditions, such as sulfuric acid catalysis at elevated temperatures (~80°C). This step yields the tetrahydropyran (oxane) scaffold with a carboxylic acid group at the 4-position.

Introduction of the Methanesulfonylpropyl Group: Sulfonylation is performed using methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) as solvent, with triethylamine (Et₃N) serving as a base to scavenge HCl generated during the reaction. The reaction is controlled at low temperatures (~0°C) to optimize selectivity and yield.

Oxidation to Carboxylic Acid: If the starting material contains a primary alcohol or aldehyde group, oxidation is carried out using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to form the carboxylic acid functionality.

Purification: The final product is purified by column chromatography using silica gel with an ethyl acetate/hexane gradient or by recrystallization from ethanol/water mixtures to achieve high purity.

Table 1: Summary of Synthetic Route Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Oxane Ring Formation | H₂SO₄, 80°C | 65 | 95 | |

| Sulfonylation | MsCl, Et₃N, DCM, 0°C | 78 | 98 | |

| Oxidation to Carboxylic Acid | KMnO₄, H₂O, 50°C | 82 | 97 |

Industrial Production Methods

Industrial-scale synthesis employs continuous flow reactors to maintain consistent reaction conditions, improve safety, and enhance production efficiency. Continuous flow allows precise control over reaction temperature, mixing, and residence time, which is critical for sulfonylation and oxidation steps. Advanced purification techniques such as preparative chromatography and crystallization are utilized to meet stringent quality standards required for research and commercial applications.

Reaction Mechanisms and Chemical Transformations

Types of Reactions Involved

Substitution Reactions: The oxane ring undergoes nucleophilic substitution to introduce the methanesulfonylpropyl group. This substitution typically proceeds via an SN2 mechanism facilitated by the good leaving group properties of the sulfonyl chloride.

Oxidation Reactions: Primary alcohol or aldehyde precursors are oxidized to the carboxylic acid using strong oxidants like KMnO₄ or Jones reagent.

Reduction Reactions: The sulfonyl group can be reduced to sulfide derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄), though this is less common in the preparation of the target acid.

Common Reagents and Conditions

| Reaction Type | Typical Reagents | Conditions | Products Formed |

|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, Et₃N | 0°C, anhydrous DCM | 4-(3-Methanesulfonylpropyl)oxane |

| Oxidation | KMnO₄, Jones reagent | 25–50°C, aqueous medium | Carboxylic acid derivatives |

| Reduction | LiAlH₄ | Anhydrous ether, reflux | Sulfide derivatives |

Characterization and Stability Studies

Stability Under Varying pH Conditions

Accelerated stability studies have been conducted by dissolving the compound in buffer solutions ranging from pH 1 to 12 and incubating at 25°C and 40°C for periods of 1 to 4 weeks. Analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are used to monitor degradation and structural changes.

- The sulfonyl group confers enhanced stability under acidic conditions (pH <7).

- Hydrolysis of the sulfonyl or ester groups may occur under strongly alkaline conditions (pH >10), leading to degradation products.

Research Findings and Applications

The compound serves as an important intermediate in organic synthesis, particularly for the preparation of complex molecules with potential bioactivity. Its methanesulfonyl substituent enhances polarity, making it useful in medicinal chemistry for drug design and development. Studies have also explored its antimicrobial properties and potential therapeutic applications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Oxane derivatives (tetrahydropyran scaffold) |

| Key Reagents | Methanesulfonyl chloride, KMnO₄, Et₃N |

| Solvents | Dichloromethane (DCM), water, ethanol |

| Temperature Range | 0°C (sulfonylation) to 80°C (ring formation) |

| Purification Techniques | Column chromatography, recrystallization |

| Yields | 65–82% depending on step |

| Stability | Stable in acidic to neutral pH; hydrolyzes in strong base |

化学反応の分析

Types of Reactions

4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The oxane ring can undergo nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted oxane derivatives depending on the nucleophile used.

科学的研究の応用

4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its bioactivity .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid, highlighting their substituents, physicochemical properties, and applications:

Key Comparisons:

Substituent Effects on Polarity and Solubility: The methanesulfonylpropyl group in the target compound introduces significant polarity (higher PSA) compared to aromatic substituents like methoxyphenyl or fluorophenyl. This may improve aqueous solubility, critical for pharmacokinetics in drug development.

Biological Activity :

- 4-(4-Methoxyphenyl)oxane-4-carboxylic acid demonstrates antioxidant properties in Kaempferia galanga extracts, with IC₅₀ values comparable to ascorbic acid . The methanesulfonylpropyl analog’s bioactivity remains unexplored but could target sulfonyl-group-recognizing enzymes (e.g., proteases).

Synthetic Accessibility :

- Parent oxane-4-carboxylic acid is readily modified via alkylation or nucleophilic substitution. The methanesulfonylpropyl group may be introduced via a three-step process: propyl chain addition, oxidation to sulfonic acid, and esterification.

The methanesulfonylpropyl group’s rigidity may similarly affect thermal stability.

生物活性

4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid can be depicted as follows:

- Molecular Formula : C₁₂H₁₄O₄S

- Molecular Weight : 270.30 g/mol

This compound features a methanesulfonyl group, which is known for enhancing solubility and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid exhibit significant antimicrobial activity. For instance, derivatives with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Study on Antiviral Activity

A study conducted by researchers synthesized a series of carboxylic acid derivatives and evaluated their antiviral properties. Although the specific activity of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid was not directly tested, compounds within the same class showed promising results against influenza A neuraminidase with IC50 values indicating moderate potency. This positions 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid as a candidate for further research in antiviral drug development.

Data Table: Biological Activities of Related Compounds

The proposed mechanisms through which 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid exerts its biological effects include:

- Inhibition of Enzymes : By binding to active sites of specific enzymes, the compound may prevent substrate access, thereby inhibiting the enzyme's function.

- Alteration of Membrane Permeability : The sulfonyl group may enhance the compound's ability to penetrate cellular membranes, leading to increased efficacy against intracellular pathogens.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Formation of the oxane ring : Cyclization of diols or epoxides under acidic conditions (e.g., H₂SO₄ catalysis) .

- Introduction of the methanesulfonylpropyl group : Sulfonylation of a propyl intermediate using methanesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .

- Carboxylic acid functionalization : Oxidation of a primary alcohol or aldehyde using KMnO₄ or Jones reagent .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Table 1 : Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Oxane Formation | H₂SO₄, 80°C | 65 | 95 | |

| Sulfonylation | MsCl, Et₃N, DCM, 0°C | 78 | 98 | |

| Oxidation | KMnO₄, H₂O, 50°C | 82 | 97 |

Q. How can researchers characterize the stability of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Sample preparation : Dissolve the compound in buffers (pH 1–12) and incubate at 25°C and 40°C for 1–4 weeks.

- Analytical techniques :

- HPLC-UV (C18 column, 220 nm) to monitor degradation products.

- NMR spectroscopy (¹H/¹³C) to detect structural changes (e.g., hydrolysis of sulfonyl or ester groups) .

- Key findings : The sulfonyl group enhances stability in acidic conditions but may hydrolyze in strong alkaline media (pH >10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid analogs?

- Methodological Answer : Discrepancies may arise from structural analogs (e.g., trifluoromethyl vs. methanesulfonyl substituents) or assay conditions. Strategies include:

- Orthogonal assays : Compare results from enzyme inhibition (e.g., cytochrome P450), antimicrobial (MIC testing), and cytotoxicity (MTT assay) studies .

- Structural confirmation : Validate compound identity via X-ray crystallography or high-resolution mass spectrometry (HRMS) to rule out impurities .

- Meta-analysis : Cross-reference data from analogs (e.g., 4-(Trifluoromethyl)oxane-4-carboxylic acid vs. 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid) to identify substituent-specific trends .

Q. What experimental approaches are suitable for studying the mechanism of action of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid in enzyme inhibition?

- Methodological Answer : Use kinetic and structural methods:

- Enzyme kinetics : Measure (inhibition constant) via Lineweaver-Burk plots using varying substrate concentrations .

- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., cytochrome P450 3A4) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

Table 2 : Example Enzyme Inhibition Data

| Enzyme | (µM) | Binding Mode | Reference |

|---|---|---|---|

| CYP3A4 | 2.3 ± 0.5 | Competitive | |

| COX-2 | 15.8 ± 1.2 | Non-competitive |

Q. How can structure-activity relationships (SAR) guide the design of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid derivatives with enhanced bioactivity?

- Methodological Answer : Focus on substituent modifications:

- Electron-withdrawing groups : Replace methanesulfonyl with trifluoromethyl to enhance metabolic stability .

- Ring size variation : Synthesize oxane analogs with 5-membered (tetrahydrofuran) or 7-membered rings to assess conformational flexibility .

- Carboxylic acid bioisosteres : Substitute -COOH with tetrazole or sulfonamide to improve membrane permeability .

Table 3 : SAR Comparison of Oxane Derivatives

| Derivative | Substituent | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| Methanesulfonyl | -SO₂CH₃ | 1.2 | 0.8 |

| Trifluoromethyl | -CF₃ | 0.9 | 1.5 |

| Pyridinylmethyl | -CH₂C₅H₄N | 3.4 | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。